molecular formula C12H12O2 B083796 (2-prop-2-enylphenyl) prop-2-enoate CAS No. 14925-75-8

(2-prop-2-enylphenyl) prop-2-enoate

Cat. No.: B083796
CAS No.: 14925-75-8
M. Wt: 188.22 g/mol
InChI Key: MVHITVMIKXLDKZ-UHFFFAOYSA-N
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Description

(2-prop-2-enylphenyl) prop-2-enoate is an organic compound with a unique structure that includes both an allyl group and a phenyl prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-prop-2-enylphenyl) prop-2-enoate can be achieved through the esterification of phenyl prop-2-enoic acid with allyl alcohol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of azeotropic distillation can help remove water formed during the esterification reaction, driving the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

(2-prop-2-enylphenyl) prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The double bonds in the compound can be reduced to form saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration of the phenyl ring.

Major Products Formed

    Oxidation: Epoxides, aldehydes.

    Reduction: Saturated esters.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(2-prop-2-enylphenyl) prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-prop-2-enylphenyl) prop-2-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects. The compound’s structure allows it to participate in various chemical reactions, which can modulate its activity and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylethenyl)aniline
  • 2-ethylhexyl prop-2-enoate
  • N-(prop-2-yn-1-yl)pyridin-2-amines

Uniqueness

(2-prop-2-enylphenyl) prop-2-enoate is unique due to its combination of an allyl group and a phenyl prop-2-enoate moiety.

Properties

CAS No.

14925-75-8

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(2-prop-2-enylphenyl) prop-2-enoate

InChI

InChI=1S/C12H12O2/c1-3-7-10-8-5-6-9-11(10)14-12(13)4-2/h3-6,8-9H,1-2,7H2

InChI Key

MVHITVMIKXLDKZ-UHFFFAOYSA-N

SMILES

C=CCC1=CC=CC=C1OC(=O)C=C

Canonical SMILES

C=CCC1=CC=CC=C1OC(=O)C=C

14925-75-8

Synonyms

(2-prop-2-enylphenyl) prop-2-enoate

Origin of Product

United States

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